N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-ethylphenyl derivatives with benzohydrazide under controlled conditions. One common method involves the condensation of 2-ethylphenyl isocyanate with benzohydrazide in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exerts its effects involves binding to specific molecular targets. For instance, it inhibits enzymes like dihydrofolate reductase and enoyl ACP reductase by interacting with their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial and antitubercular effects, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O3/c1-2-13-8-6-7-11-16(13)22-17(23)12-15(19(22)25)20-21-18(24)14-9-4-3-5-10-14/h3-11,15,20H,2,12H2,1H3,(H,21,24) |
InChI Key |
FOQGBTZWDIGXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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